molecular formula C15H13FN2O2 B5760585 2-fluoro-N'-(2-methylbenzoyl)benzohydrazide

2-fluoro-N'-(2-methylbenzoyl)benzohydrazide

Cat. No. B5760585
M. Wt: 272.27 g/mol
InChI Key: WPYQEANVWHIFLO-UHFFFAOYSA-N
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Description

2-fluoro-N'-(2-methylbenzoyl)benzohydrazide, also known as FMH, is a chemical compound that has been studied for its potential use in scientific research. It is a hydrazide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

2-fluoro-N'-(2-methylbenzoyl)benzohydrazide has been studied for its potential use in a variety of scientific research applications. It has been shown to inhibit the activity of several enzymes, including cathepsin L, a protease involved in the degradation of extracellular matrix proteins. This inhibition may have implications for the treatment of diseases such as cancer and osteoporosis. 2-fluoro-N'-(2-methylbenzoyl)benzohydrazide has also been studied for its potential use as a fluorescent probe for imaging lysosomes in live cells.

Mechanism of Action

The mechanism of action of 2-fluoro-N'-(2-methylbenzoyl)benzohydrazide is not fully understood, but it is thought to involve the formation of a covalent bond between the compound and the active site of the enzyme it is inhibiting. This bond prevents the enzyme from functioning properly, leading to a decrease in its activity.
Biochemical and Physiological Effects
2-fluoro-N'-(2-methylbenzoyl)benzohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of cathepsin L, it has been shown to induce autophagy, a cellular process involved in the degradation of damaged organelles and proteins. 2-fluoro-N'-(2-methylbenzoyl)benzohydrazide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N'-(2-methylbenzoyl)benzohydrazide in lab experiments is its specificity for cathepsin L. This allows researchers to selectively inhibit this enzyme without affecting other proteases. However, 2-fluoro-N'-(2-methylbenzoyl)benzohydrazide has also been shown to have off-target effects on other enzymes, which can complicate its use in certain experiments. Additionally, the synthesis of 2-fluoro-N'-(2-methylbenzoyl)benzohydrazide can be challenging and time-consuming, which may limit its availability for some researchers.

Future Directions

There are several future directions for research involving 2-fluoro-N'-(2-methylbenzoyl)benzohydrazide. One area of interest is its potential use in the treatment of cancer and other diseases involving the degradation of extracellular matrix proteins. Further studies are needed to determine the efficacy of 2-fluoro-N'-(2-methylbenzoyl)benzohydrazide in vivo and to optimize its dosing and delivery. Additionally, the use of 2-fluoro-N'-(2-methylbenzoyl)benzohydrazide as a fluorescent probe for lysosomes may have applications in the study of lysosomal dysfunction in diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to fully understand the mechanism of action of 2-fluoro-N'-(2-methylbenzoyl)benzohydrazide and to identify any potential off-target effects that may limit its use in certain experiments.

Synthesis Methods

The synthesis of 2-fluoro-N'-(2-methylbenzoyl)benzohydrazide can be achieved through a multistep reaction. First, 2-fluorobenzoic acid is converted into its acid chloride derivative using thionyl chloride. Next, the acid chloride is reacted with 2-methylbenzohydrazide to form the desired product, 2-fluoro-N'-(2-methylbenzoyl)benzohydrazide. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization.

properties

IUPAC Name

N'-(2-fluorobenzoyl)-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-10-6-2-3-7-11(10)14(19)17-18-15(20)12-8-4-5-9-13(12)16/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYQEANVWHIFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N'-[(2-methylphenyl)carbonyl]benzohydrazide

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